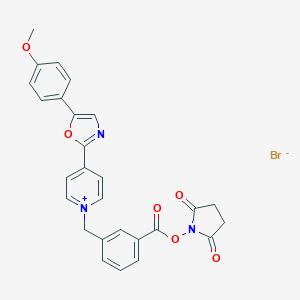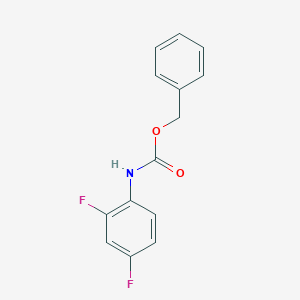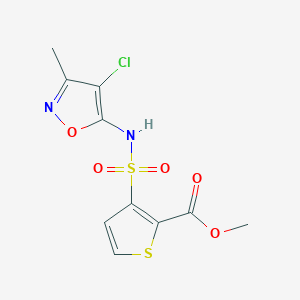
Ficusin A
Übersicht
Beschreibung
Ficusin A is a bioactive compound derived from the fig plant, specifically from the species Ficus carica. It is known for its various pharmacological properties, including antioxidant, antilipidemic, and antidiabetic effects . The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ficusin A involves several steps, starting from the extraction of the compound from the fig plant. The process typically includes the following steps:
Extraction: The fig plant material is subjected to solvent extraction using solvents such as ethanol or methanol.
Purification: The crude extract is then purified using chromatographic techniques to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm its structure.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The fig plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of the compound. The industrial methods are designed to be cost-effective and scalable to meet the demand for this compound in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Ficusin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, depending on the desired product.
Major Products:
Wissenschaftliche Forschungsanwendungen
Ficusin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in cellular processes and its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential in treating conditions such as diabetes, obesity, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of Ficusin A involves several molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.
Antilipidemic Effects: this compound modulates lipid metabolism by regulating key enzymes involved in lipid synthesis and degradation.
Vergleich Mit ähnlichen Verbindungen
Ficusin A is unique compared to other similar compounds due to its specific combination of pharmacological properties. Similar compounds include:
Daidzein: An isoflavone with antioxidant and estrogenic activities.
Naringenin: A flavonoid with anti-inflammatory and antioxidant properties.
Fisetin: A flavonol known for its anti-cancer and neuroprotective effects.
This compound stands out due to its potent antidiabetic and antilipidemic effects, making it a valuable compound for therapeutic applications.
Eigenschaften
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O5/c1-13(2)17-9-4-14(3)10-18(17)22-20(27)11-21(28)23-24(29)19(12-30-25(22)23)15-5-7-16(26)8-6-15/h5-8,10-12,17-18,26-28H,1,4,9H2,2-3H3/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYZMDSDXSWBMU-ZWKOTPCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ficusin A and where is it found?
A1: this compound is a cyclic-monoterpene-substituted isoflavone [, ]. It was first isolated from the twigs of the plant Ficus hispida [] and has also been found in other Ficus species, including Ficus septica [, ] and Ficus carica [].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C26H26O6 [, ]. Its molecular weight is 434.48 g/mol (calculated based on the molecular formula).
Q3: What are the reported biological activities of this compound?
A3: this compound has demonstrated several promising bioactivities, including:
- α-Glucosidase inhibitory activity: Studies have shown that this compound can inhibit α-glucosidase in vitro []. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes [].
- Antioxidant activity: this compound exhibited significant antioxidant potential in DPPH free radical scavenging assays [, ]. This activity is attributed to its ability to donate hydrogen atoms and scavenge free radicals [].
Q4: What is known about the structure-activity relationship (SAR) of this compound and its analogues?
A4: While specific SAR studies focusing solely on this compound are limited in the provided research, its structural similarity to other isoflavonoids and the presence of a cyclic-monoterpene substituent suggest these features may be important for its biological activity [, , ]. Further investigation into the impact of structural modifications on this compound's activity, potency, and selectivity is needed.
Q5: What analytical techniques are commonly used to identify and quantify this compound?
A5: Several analytical methods have been employed to characterize and quantify this compound:
- Gas chromatography-mass spectrometry (GC-MS): This technique is widely used to separate, identify, and quantify volatile compounds in complex mixtures, including this compound [, , ].
- High-performance liquid chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (HPLC-MS), provides high resolution and sensitivity for identifying and quantifying this compound in plant extracts [].
Q6: Are there any computational chemistry studies on this compound?
A6: Yes, at least one study utilized in silico molecular docking simulations to investigate the potential of this compound to inhibit human 15-lipoxygenase B (15-LOX B) []. The study found that this compound exhibited favorable interactions with the enzyme's active site, suggesting potential as an anti-inflammatory agent [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B189807.png)
